Helical Screw-Sense Induction: (R)- vs. (S)-Isovaline
The (2R,3R) configuration is a derivative of the (R)-isovaline scaffold, which demonstrates a quantifiably different helix screw sense induction compared to its (S)-enantiomer. X-ray diffraction studies on homo-oligopeptides have confirmed that peptides rich in (R)-isovaline adopt a left-handed 3₁₀-helix, whereas peptides with the (S)-enantiomer adopt a right-handed helical structure [1]. This stereochemical control over macromolecular architecture is a critical differentiator when designing peptides with predetermined three-dimensional structures.
| Evidence Dimension | Helix screw sense in oligopeptides |
|---|---|
| Target Compound Data | Adopts left-handed 3₁₀-helical conformation when incorporated into peptides as a Cα-tetrasubstituted residue. |
| Comparator Or Baseline | Comparator: (S)-Isovaline-containing peptides adopt a right-handed 3₁₀-helical conformation. |
| Quantified Difference | Induction of opposite helical screw sense; left-handed vs. right-handed helix formation. |
| Conditions | X-ray diffraction of N- and C-blocked homo-oligopeptides in the crystal state, and FTIR/1H NMR in deuteriochloroform solution. |
Why This Matters
For the design of peptidomimetics and foldamers, the ability to program a left- or right-handed helical fold is a fundamental and non-negotiable requirement, dictating the choice of (R)- vs. (S)-configured building blocks.
- [1] Formaggio F, Crisma M, Bonora GM, Pantano M, Valle G, Toniolo C, Aubry A, Bayeul D, Kamphuis J. (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure. Pept Res. 1995 Jan-Feb;8(1):6-15. PMID: 7756755. View Source
